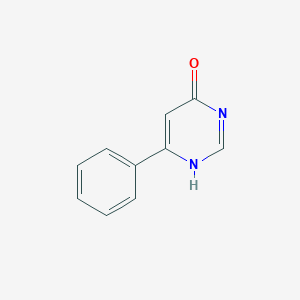
6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine ring with a phenyl group attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the desired pyrimidinone ring . Another approach involves the condensation of benzylidene malononitrile with guanidine to yield the pyrimidinone structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Phenyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-phenyl-1H-pyrimidin-4-one often involves the inhibition of specific enzymes or receptors. For example, it can inhibit protein kinases, which are crucial for regulating cell growth and differentiation. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis . The molecular targets and pathways involved include the ATP-binding sites of kinases, which are essential for their enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrido[2,3-d]pyrimidine: Another compound with significant biological activities, including anticancer and antimicrobial properties.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Uniqueness
6-Phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit protein kinases selectively makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATNBMJACLEOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
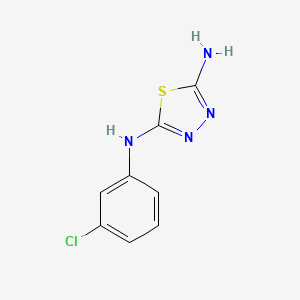
![6-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7753983.png)
![3-[(4-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7753986.png)
![3-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7753993.png)
![4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid](/img/structure/B7753998.png)
![2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B7753999.png)
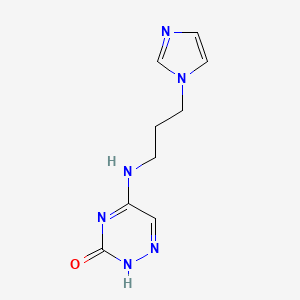
![ethyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7754031.png)
![6-methyl-5-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7754036.png)
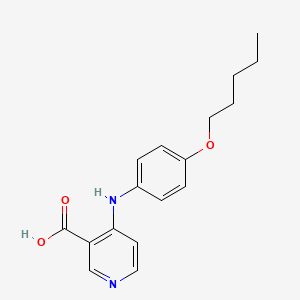
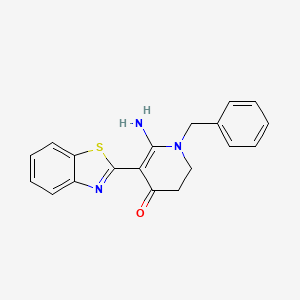
![2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7754059.png)
![3-[(2-Benzylsulfanyl-6-methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7754061.png)
![3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7754069.png)
